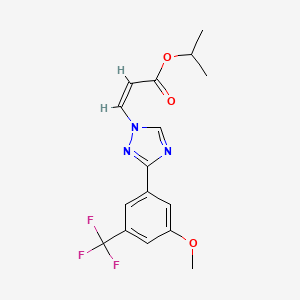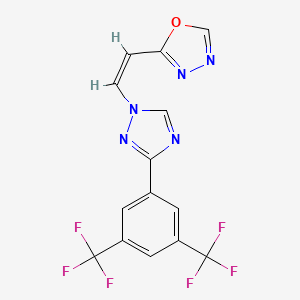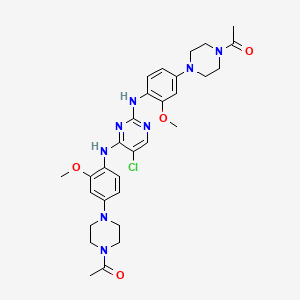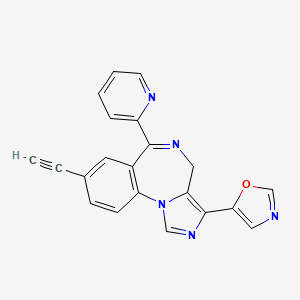
Langkamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Langkamide is a pyrrolinone alkaloid compound known for its inhibitory effects on hypoxia-inducible factor-2 (HIF-2). It is derived from the roots and stems of the shrub Piper sarmentosum
Preparation Methods
Langkamide can be synthesized through specific synthetic routes involving the reaction of 3,4,5-trimethoxycinnamic acid with other reagents under controlled conditions . The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the desired yield and purity. Industrial production methods for this compound are not widely documented, suggesting that it is primarily produced for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
Langkamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: The compound can also be reduced, although specific details on the reduction products are limited.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Langkamide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of pyrrolinone alkaloids and their interactions with other molecules.
Biology: this compound’s inhibitory effects on HIF-2 make it a valuable tool for studying hypoxia-related pathways and diseases.
Mechanism of Action
Langkamide exerts its effects by inhibiting the activity of HIF-2, a transcription factor that regulates the expression of genes involved in response to low oxygen levels (hypoxia). By binding to HIF-2, this compound prevents it from activating its target genes, thereby modulating cellular responses to hypoxia . This mechanism is particularly relevant in cancer research, where hypoxia plays a crucial role in tumor progression and resistance to therapy.
Comparison with Similar Compounds
Langkamide is similar to other pyrrolinone alkaloids, such as piplartine and 3,4,5-trimethoxycinnamic acid . it is unique in its specific inhibitory effects on HIF-2, which distinguishes it from these related compounds. Piplartine, for example, has different biological activities and targets, while 3,4,5-trimethoxycinnamic acid does not exhibit the same level of HIF-2 inhibition .
Properties
CAS No. |
1370510-16-9 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.314 |
IUPAC Name |
1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H17NO5/c1-20-12-9-11(10-13(21-2)16(12)22-3)6-7-15(19)17-8-4-5-14(17)18/h4-7,9-10H,8H2,1-3H3/b7-6- |
InChI Key |
RZTXFCPQEOFMDN-SREVYHEPSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC=CC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Langkamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)


![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)



![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)

